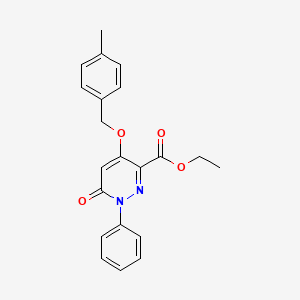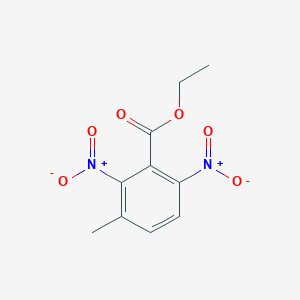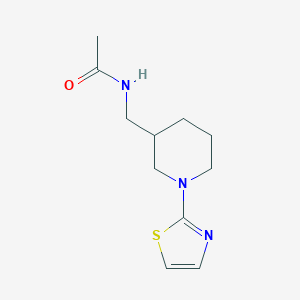![molecular formula C13H23NO B2462438 N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide CAS No. 2223106-06-5](/img/structure/B2462438.png)
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMC-95A is a compound that was first isolated from the culture broth of a fungus called Aspergillus sp. in 1997. Since then, it has been synthesized and studied for its potential use in various scientific research applications. TMC-95A is a cyclopentenone-containing compound that has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
TMC-95A works by inhibiting the activity of IKKβ, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a signaling pathway that is involved in inflammation and cancer. By inhibiting IKKβ, TMC-95A prevents the activation of the NF-κB pathway, which leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
TMC-95A has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In a study published in the Journal of Natural Products, TMC-95A was found to inhibit the growth of several human cancer cell lines, including breast, lung, and colon cancer cells. TMC-95A has also been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMC-95A in lab experiments is its specificity for IKKβ. TMC-95A has been shown to selectively inhibit IKKβ without affecting other kinases. This specificity makes TMC-95A a useful tool for studying the role of IKKβ in inflammation and cancer. One limitation of using TMC-95A in lab experiments is its complex synthesis method. The synthesis of TMC-95A requires expertise in organic chemistry and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for the study of TMC-95A. One direction is the development of TMC-95A analogs with improved potency and selectivity. Another direction is the study of TMC-95A in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of TMC-95A in other signaling pathways and disease states could be explored.
In conclusion, TMC-95A is a synthetic compound that has shown promising results in scientific research as a potential anti-inflammatory and anti-cancer agent. Its specificity for IKKβ and its anti-inflammatory and anti-cancer effects make it a useful tool for studying the role of IKKβ in disease. The complex synthesis method of TMC-95A may limit its accessibility to all researchers, but future directions for the study of TMC-95A include the development of analogs with improved potency and selectivity and the study of TMC-95A in animal models of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of TMC-95A involves several steps, including the use of protecting groups and coupling reactions. The process begins with the synthesis of a cyclopentenone intermediate, which is then coupled with a protected amine to form the desired compound. The protecting groups are then removed to yield the final product. The synthesis of TMC-95A is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TMC-95A has shown promising results in scientific research as a potential anti-inflammatory and anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, TMC-95A was found to inhibit the activity of an enzyme called IKKβ, which plays a role in inflammation and cancer. Another study published in the Journal of Natural Products showed that TMC-95A had anti-cancer activity against several human cancer cell lines. TMC-95A has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-6-11(15)14-9-13(5)8-7-10(2)12(13,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,15)/t10-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOGBLHDLQRIV-GWCFXTLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)
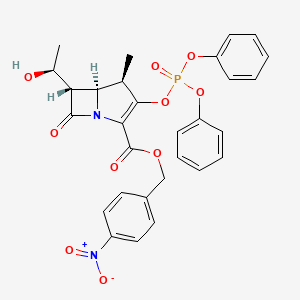
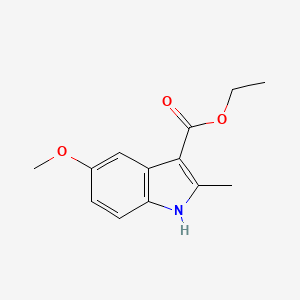
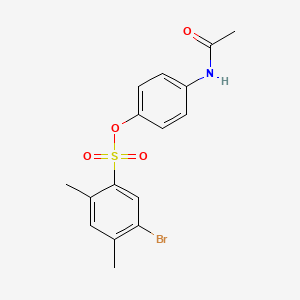
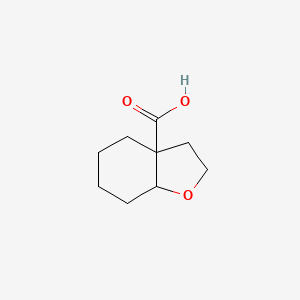
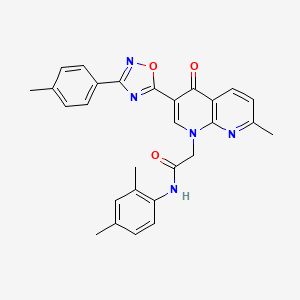
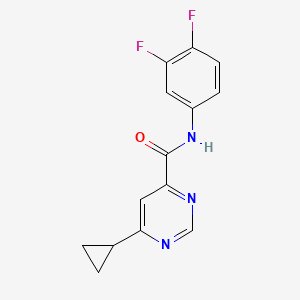
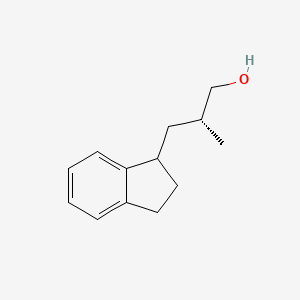
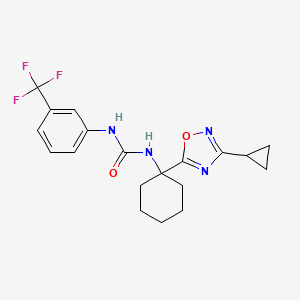
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)
